Cas no 83945-01-1 (Glycine, N-[N-[(phenylmethoxy)carbonyl]-D-alanyl]-, methyl ester)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-D-alanyl]-, methyl ester structure](https://www.kuujia.com/scimg/cas/83945-01-1x500.png)
Glycine, N-[N-[(phenylmethoxy)carbonyl]-D-alanyl]-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Glycine, N-[N-[(phenylmethoxy)carbonyl]-D-alanyl]-, methyl ester
- A1-31003
- 83945-01-1
- SKLYMDPIMHAIOY-SNVBAGLBSA-N
- methyl 2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate
- H29296
- Z-D-Ala-Gly-OMe
- (R)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate
- 4840-29-3
-
- MDL: MFCD32875654
- Inchi: InChI=1S/C14H18N2O5/c1-10(13(18)15-8-12(17)20-2)16-14(19)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18)(H,16,19)/t10-/m1/s1
- InChI Key: SKLYMDPIMHAIOY-SNVBAGLBSA-N
Computed Properties
- Exact Mass: 294.12157168Da
- Monoisotopic Mass: 294.12157168Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.7Ų
- XLogP3: 1.1
Glycine, N-[N-[(phenylmethoxy)carbonyl]-D-alanyl]-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 225544-1g |
(R)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate, 95% |
83945-01-1 | 95% | 1g |
$660.00 | 2023-09-11 | |
Matrix Scientific | 225544-5g |
(R)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate, 95% |
83945-01-1 | 95% | 5g |
$1650.00 | 2023-09-11 |
Glycine, N-[N-[(phenylmethoxy)carbonyl]-D-alanyl]-, methyl ester Related Literature
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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2. Book reviews
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
Additional information on Glycine, N-[N-[(phenylmethoxy)carbonyl]-D-alanyl]-, methyl ester
Recent Advances in the Study of Glycine, N-[N-[(phenylmethoxy)carbonyl]-D-alanyl]-, methyl ester (CAS: 83945-01-1)
Glycine, N-[N-[(phenylmethoxy)carbonyl]-D-alanyl]-, methyl ester (CAS: 83945-01-1) is a synthetic peptide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, often utilized as an intermediate in peptide synthesis, plays a crucial role in the development of novel therapeutic agents. Recent studies have explored its potential applications in drug design, particularly in the context of protease inhibitors and antimicrobial peptides. The unique structural features of this compound, including its D-alanyl moiety and benzyloxycarbonyl (Cbz) protecting group, make it a valuable building block for the synthesis of complex peptides with enhanced stability and bioactivity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of Glycine, N-[N-[(phenylmethoxy)carbonyl]-D-alanyl]-, methyl ester as a key intermediate in the synthesis of cyclic peptides targeting the SARS-CoV-2 main protease. The study highlighted the compound's ability to facilitate the formation of stable peptide bonds, which are critical for the inhibitory activity of the resulting cyclic peptides. The researchers reported a significant improvement in both yield and purity when using this derivative compared to traditional peptide coupling reagents, underscoring its potential for scalable pharmaceutical production.
Another notable advancement was reported in a 2024 ACS Chemical Biology article, where the compound was employed in the development of antimicrobial peptidomimetics. The study demonstrated that incorporating Glycine, N-[N-[(phenylmethoxy)carbonyl]-D-alanyl]-, methyl ester into the backbone of peptidomimetics enhanced their resistance to enzymatic degradation while maintaining potent activity against multidrug-resistant bacterial strains. These findings open new avenues for the design of next-generation antibiotics with improved pharmacokinetic properties.
Beyond its applications in peptide synthesis, recent research has also explored the compound's role in targeted drug delivery systems. A 2023 study in Bioconjugate Chemistry utilized Glycine, N-[N-[(phenylmethoxy)carbonyl]-D-alanyl]-, methyl ester as a linker molecule in antibody-drug conjugates (ADCs). The study found that the compound's stability under physiological conditions and its ability to release payloads in a controlled manner made it an attractive candidate for ADC development. This research has significant implications for the treatment of cancers and other diseases requiring precise drug targeting.
In conclusion, Glycine, N-[N-[(phenylmethoxy)carbonyl]-D-alanyl]-, methyl ester (CAS: 83945-01-1) continues to be a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications span from peptide synthesis and antimicrobial development to targeted drug delivery, highlighting its broad utility. Future research is expected to further explore its potential in novel therapeutic modalities, including personalized medicine and bioconjugation strategies.
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